Product packaging for Bis((3-methyloxetan-3-yl)methyl)amine(Cat. No.:CAS No. 1511432-89-5)

Bis((3-methyloxetan-3-yl)methyl)amine

Cat. No.: B2365380
CAS No.: 1511432-89-5
M. Wt: 185.267
InChI Key: XXEOLQPSRMKTGR-UHFFFAOYSA-N
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Description

Bis((3-methyloxetan-3-yl)methyl)amine is a functional amine compound of significant interest in advanced materials science, particularly in the development of next-generation photovoltaics. Its primary research value lies in its role as a precursor for synthesizing specialized crosslinking agents. A key application is in the fabrication of high-performance, mechanically robust flexible perovskite solar cells (pero-SCs), as demonstrated in recent scientific literature . In this context, derivatives of this amine are incorporated into the perovskite layer to facilitate an in situ crosslinking process. This process is critical for controlling perovskite crystal growth on flexible plastic substrates, resulting in films with superior quality and reduced Young's modulus. Such advancements have enabled record-breaking power conversion efficiencies of over 23% while significantly enhancing the devices' mechanical durability, making it a key enabler for commercializing flexible solar technology . The oxetane functional groups within the molecule are essential for this crosslinking behavior under the right conditions. Researchers value this chemical for pushing the boundaries of renewable energy solutions. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2 B2365380 Bis((3-methyloxetan-3-yl)methyl)amine CAS No. 1511432-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methyloxetan-3-yl)-N-[(3-methyloxetan-3-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(5-12-6-9)3-11-4-10(2)7-13-8-10/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEOLQPSRMKTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CNCC2(COC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bis 3 Methyloxetan 3 Yl Methyl Amine and Its Precursors

Strategies for Constructing the Bis-Oxetane Amine Core

The formation of the central secondary amine structure can be approached through several distinct synthetic strategies. These methods focus on creating the N-C bonds that define the target molecule, starting from functionalized oxetane (B1205548) building blocks.

Amination Routes from Oxetane-Based Alcohols, e.g., (3-Methyloxetan-3-yl)methanol

Direct amination of alcohols represents a potential route to the target amine, though it often requires catalytic activation. A more common and stepwise approach involves the initial synthesis of the primary amine, (3-methyloxetan-3-yl)methanamine, which then serves as a key intermediate.

One documented method for the synthesis of (3-methyloxetan-3-yl)methanamine is the direct amination of (3-methyloxetan-3-yl)methanol using ammonia in the presence of a ruthenium catalyst at elevated pressure google.com. Once the primary amine is formed, it can be reacted with a second equivalent of an activated (3-methyloxetan-3-yl)methyl precursor, such as (3-methyloxetan-3-yl)methyl tosylate, via a standard nucleophilic substitution reaction to yield the desired secondary amine, Bis((3-methyloxetan-3-yl)methyl)amine.

Reaction Scheme: Primary Amine to Secondary Amine (3-Methyloxetan-3-yl)methanamine + (3-Methyloxetan-3-yl)methyl tosylate → this compound + Toluenesulfonic acid salt

This two-step approach allows for a controlled construction of the secondary amine, avoiding the over-alkylation that can be problematic in direct reactions.

Reductive Amination Approaches to Bis-Oxetane Systems

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com

To synthesize this compound, this strategy would involve the reaction of (3-methyloxetan-3-yl)methanamine with 3-methyloxetane-3-carbaldehyde. The reaction is typically carried out as a one-pot procedure under weakly acidic conditions, which catalyze the formation of the imine intermediate. youtube.com A specialized reducing agent is then used to selectively reduce the C=N double bond of the imine in the presence of the starting aldehyde.

Common reducing agents for this transformation are hydride reagents that are mild enough not to reduce the starting aldehyde or ketone. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaKey Characteristics
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines/iminium ions over ketones/aldehydes; reaction can generate toxic HCN as a byproduct. masterorganicchemistry.comyoutube.com
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃A milder and less toxic alternative to NaBH₃CN; highly effective for a wide range of substrates. masterorganicchemistry.compurdue.edu
Catalytic HydrogenationH₂ with Pd/C, PtO₂, or Raney NiA "green" chemistry approach that avoids stoichiometric metal hydride waste products. wikipedia.org

This method is highly efficient and avoids the use of alkyl halides, offering a more controlled route that minimizes the risk of forming quaternary ammonium salts. masterorganicchemistry.com

Gabriel Synthesis and Related Amine-Forming Reactions

The Gabriel synthesis is a classic method for the preparation of primary amines from primary alkyl halides. wikipedia.orglibretexts.org The process utilizes potassium phthalimide as an ammonia surrogate (a source of H₂N⁻) to avoid the over-alkylation that plagues direct amination with ammonia. wikipedia.orgchemistrysteps.com

The synthesis proceeds in two main steps:

N-Alkylation: The phthalimide anion acts as a nucleophile and attacks a primary alkyl halide, such as 3-(bromomethyl)-3-methyloxetane, in an Sₙ2 reaction to form an N-alkylated phthalimide. chemistrysteps.com

Deprotection: The resulting N-alkylphthalimide is then cleaved to release the primary amine. This is commonly achieved by reacting it with hydrazine (the Ing-Manske procedure), which forms a stable phthalhydrazide precipitate, or through acidic hydrolysis. wikipedia.orglscollege.ac.in

While highly effective for primary amines, the traditional Gabriel synthesis is not directly applicable for the one-step synthesis of secondary amines like this compound. However, it serves as an excellent method for preparing the key primary amine intermediate, (3-methyloxetan-3-yl)methanamine. This primary amine can then be further functionalized to the target secondary amine using methods described previously, such as reductive amination or reaction with an oxetane-methyl tosylate.

Precursor Synthesis and Functionalization Pathways

Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols from Malonates

A versatile method for preparing 3-substituted oxetan-3-yl methyl alcohols involves the use of readily available malonate esters. researchgate.net This approach allows for the systematic construction of the substituted oxetane core. A general strategy involves the alkylation of a malonate ester, followed by reduction and cyclization.

For the synthesis of (3-methyloxetan-3-yl)methanol, the process could begin with the mono-alkylation of a malonate, such as diethyl malonate, followed by subsequent chemical transformations to build the required structure before cyclization to form the oxetane ring. The synthesis of various 3-substituted oxetan-3-yl methyl alcohols from malonates has been established as a flexible route to access a range of oxetane building blocks. researchgate.net

Introduction of Leaving Groups for Amine Coupling, e.g., Oxetane-Methyl Tosylates

To facilitate nucleophilic substitution reactions for C-N bond formation, the hydroxyl group of (3-methyloxetan-3-yl)methanol must be converted into a good leaving group. This is a common strategy to activate alcohols for reaction with nucleophiles like amines or phthalimide anions.

A standard method for this activation is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine.

Reaction Scheme: Tosylation of (3-Methyloxetan-3-yl)methanol (3-Methyloxetan-3-yl)methanol + p-Toluenesulfonyl chloride (TsCl) --(Pyridine)--> (3-Methyloxetan-3-yl)methyl tosylate + Pyridinium hydrochloride

This reaction transforms the poor leaving group (-OH) into an excellent leaving group (-OTs). The resulting (3-methyloxetan-3-yl)methyl tosylate is a highly effective electrophile for reactions with various nitrogen nucleophiles, as described in the amination and Gabriel synthesis routes. This approach has been documented for related structures, such as reacting (3-ethyloxetan-3-yl)methanol with sulfonyl chlorides to prepare for subsequent amination. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in Oxetane Amine Synthesis

The synthesis of oxetane-containing amines requires careful optimization of reaction conditions to maximize yield and ensure high selectivity, primarily due to the inherent ring strain of the oxetane moiety, which can lead to undesired ring-opening side reactions under harsh conditions nih.gov. Key parameters for optimization include the choice of catalytic system, the reaction medium, temperature, and the nature of the amine source.

Reductive amination of an oxetane-3-carboxaldehyde derivative stands as a viable method for the synthesis of amines nih.govacs.orgresearchgate.net. This process typically involves the reaction of the aldehyde with an amine in the presence of a reducing agent. The pH of the reaction medium is a critical factor, with reactions often proceeding readily at a pH of 3-4 researchgate.net. The choice of reducing agent is also crucial, with reagents like sodium cyanoborohydride or 2-picoline borane being effective for the reductive amination of a wide variety of carbonyl compounds semanticscholar.org.

Alternatively, the nucleophilic substitution of a (3-methyloxetan-3-yl)methyl halide with a suitable amine source can also be employed. This approach necessitates the careful selection of a non-nucleophilic base to avoid competitive elimination reactions and a solvent that can facilitate the substitution reaction without promoting ring opening.

While various catalytic systems can be employed for amination reactions, ruthenium-based catalysts have shown promise in a range of C-N bond-forming reactions researchgate.net. Although direct ruthenium-catalyzed amination for the synthesis of this compound is not extensively documented, analogous transformations suggest its potential. Ruthenium complexes are known to catalyze reductive amination of aldehydes and ketones, often under milder conditions than traditional methods researchgate.net.

The selection of the reaction medium is critical to the success of the synthesis. For reductive amination, solvents such as methanol, ethanol, or tetrahydrofuran (B95107) are commonly used. In some cases, aqueous environments can be utilized, which offers a more environmentally friendly approach researchgate.net. The choice of solvent can significantly influence the reaction rate and the stability of the oxetane ring.

The following table outlines potential catalytic systems and reaction media for the synthesis of oxetane amines, based on analogous reactions reported in the literature.

Catalytic System/Reducing AgentAmine SourceReaction MediumKey Considerations
Sodium Cyanoborohydride (NaBH3CN)AmmoniaMethanolpH control is crucial to prevent catalyst decomposition and side reactions.
2-Picoline BoraneAmmoniaDichloromethaneOffers mild reaction conditions and high chemoselectivity.
Ruthenium(II) ComplexesAmmonia/Primary AmineTolueneCan offer high catalytic efficiency, but may require inert atmosphere.
Palladium on Carbon (Pd/C) with H2AmmoniaEthanolA common method for reductive amination, but may require elevated pressure.

When synthesizing substituted oxetanes, controlling the stereochemistry is a significant consideration, particularly when chiral centers are present. The synthesis of enantiomerically enriched oxetanes can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or stereoselective cyclization reactions acs.org.

For instance, the asymmetric reduction of a β-halo ketone precursor can lead to an enantioenriched alcohol, which can then be cyclized to form a chiral oxetane with retention of stereochemistry acs.org. The choice of reducing agent and chiral ligand is paramount in achieving high enantiomeric excess.

Furthermore, in reactions involving the formation of new stereocenters, such as the addition of a nucleophile to an oxetane ring or the reduction of a ketone, the facial selectivity of the attack will determine the stereochemical outcome. The inherent puckered conformation of the oxetane ring can influence the direction of approach of incoming reagents, leading to a preference for one diastereomer over another. Careful selection of reagents and reaction conditions can be used to control this selectivity.

The following table summarizes key stereochemical considerations in the synthesis of substituted oxetanes.

Synthetic StepStereochemical ChallengePotential Solution
Asymmetric Reduction of Ketone PrecursorControl of enantioselectivityUse of chiral reducing agents (e.g., CBS catalyst) or chiral auxiliaries.
Cyclization of Chiral DiolRetention or inversion of stereochemistryMitsunobu reaction for inversion; tosylation followed by SN2 for inversion.
Nucleophilic Addition to OxetaneDiastereoselectivitySteric hindrance from existing substituents on the oxetane ring can direct the incoming nucleophile.

Reaction Mechanisms and Chemical Reactivity of Bis 3 Methyloxetan 3 Yl Methyl Amine

Mechanistic Investigations of Oxetane (B1205548) Ring-Opening Reactions

The reactivity of Bis((3-methyloxetan-3-yl)methyl)amine is largely dictated by the strained four-membered oxetane rings. The significant ring strain, estimated at approximately 25.5 kcal/mol, provides a strong thermodynamic driving force for ring-opening reactions beilstein-journals.org. This inherent strain, comparable to that of oxiranes (epoxides), makes the oxetane rings susceptible to cleavage under various conditions, particularly in the presence of acids beilstein-journals.org.

Under acidic conditions, the ring-opening of the oxetane moieties in this compound is initiated by the protonation of the ether oxygen atom. This step forms a highly reactive oxonium ion intermediate. The positively charged oxygen atom withdraws electron density from the ring carbons, making them highly electrophilic and susceptible to nucleophilic attack khanacademy.org.

The subsequent step involves the attack of a nucleophile, which can be the conjugate base of the acid, a solvent molecule, or another nucleophile present in the reaction mixture. This attack leads to the cleavage of one of the C-O bonds and the formation of a 1,3-diol derivative. For 3,3-disubstituted oxetanes, this process can be particularly facile, although they generally exhibit greater stability than other substitution patterns nih.govnih.gov. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the methylene carbons of the oxetane ring. However, an SN1-like mechanism, involving the formation of a transient carbocation, can also occur, especially if the structure can stabilize a positive charge.

Key Intermediates in Acid-Catalyzed Ring-Opening:

IntermediateDescription
Oxonium Ion Formed by the protonation of the oxetane oxygen. This is the key activated species that initiates the ring-opening.
Carbocation (in SN1-like pathways) A potential, though often transient, intermediate formed by the cleavage of a C-O bond prior to nucleophilic attack. Its stability influences the reaction pathway.
Ring-Opened Product Typically a 1,3-substituted propane derivative, such as a diol or halo-alcohol, depending on the nucleophile.

The secondary amine functionality in this compound has a notable influence on the reactivity of the oxetane rings. The electronegative oxygen atom of the oxetane ring exerts a powerful inductive electron-withdrawing effect, which can decrease the basicity of the proximal amine group nih.gov. This reduced basicity can affect the amine's role as an internal nucleophile.

Despite this, the amine can participate in the ring-opening process. Under acidic conditions, while the amine is likely protonated, there can still be an equilibrium that allows the neutral amine to act as an intramolecular nucleophile, leading to the formation of a cyclic amine structure. However, it is generally noted that reactions of amines with oxetanes can be challenging to achieve efficiently utexas.edu. The relief of the significant ring strain is the primary driving force for these transformations acs.orgenamine.net. Even with a protonated and less nucleophilic central amine, external nucleophiles can readily attack the activated oxetane ring, driven by the release of this strain energy beilstein-journals.org. 3,3-disubstituted oxetanes can be susceptible to ring-opening by internal nucleophiles, such as an amine, particularly under acidic conditions nih.gov.

The oxetane rings in this compound can undergo cationic ring-opening polymerization (CROP). This process is initiated by a cationic species, such as a strong acid, which activates a monomer unit by forming the cyclic oxonium ion. The polymerization then proceeds as other monomer molecules act as nucleophiles, attacking the activated ring and propagating the polymer chain radtech.org.

The propagation mechanism in CROP of oxetanes predominantly follows an SN2 pathway . The active center is a tertiary oxonium ion at the end of the growing polymer chain. A neutral oxygen atom from an incoming oxetane monomer attacks one of the α-carbons of this cyclic oxonium ion. This nucleophilic attack results in the opening of the ring and the regeneration of the oxonium ion at the newly added monomer unit.

An SN1 pathway is generally less favored but can contribute under certain conditions. This pathway would involve the dissociation of the oxonium ion to form a carbocation intermediate, which would then be attacked by an incoming monomer. The stability of this potential carbocation intermediate is a critical factor.

The photopolymerization of 3,3-disubstituted oxetanes often shows a distinct induction period before rapid, thermally accelerated polymerization occurs rpi.edu. The high basicity of the oxetane ether oxygen compared to epoxides facilitates a smoother polymerization process with fewer side reactions radtech.orgresearchgate.net.

Chemical Transformations of the Amine Moiety

The central secondary amine group in this compound is a key reactive site, capable of undergoing a variety of chemical transformations typical of secondary amines.

As a secondary amine, this compound possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile ncert.nic.inlibretexts.org. It can readily participate in nucleophilic substitution reactions with various electrophiles.

Alkylation: The amine can react with alkyl halides through an SN2 mechanism to form a tertiary amine ucalgary.ca. This reaction involves the nitrogen atom attacking the electrophilic carbon of the alkyl halide, displacing the halide ion ucalgary.ca. The initial product is a tertiary ammonium salt, which is then deprotonated by a base (such as excess amine) to yield the neutral tertiary amine libretexts.orgchemistryguru.com.sg.

Acylation: Reaction with acylating agents like acid chlorides, anhydrides, or esters results in the formation of an amide ncert.nic.in. This nucleophilic substitution reaction involves the replacement of the hydrogen atom on the nitrogen with an acyl group. The reaction is often carried out in the presence of a base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion ncert.nic.in.

Reaction with Sulfonyl Chlorides: Amines react with sulfonyl chlorides under alkaline conditions to form sulfonamides, which are important in various applications libretexts.org.

Common Nucleophilic Substitution Reactions:

ElectrophileProductReaction Type
Alkyl Halide (R-X)Tertiary AmineAlkylation (SN2)
Acyl Chloride (R-COCl)AmideAcylation
Acid Anhydride ((RCO)2O)AmideAcylation
Sulfonyl Chloride (R-SO2Cl)SulfonamideSulfonylation

The oxidation of the secondary amine in this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions youtube.com.

Oxidation with Peroxy Acids: Treatment with peroxy acids (like m-CPBA) typically oxidizes secondary amines to N,N-dialkylhydroxylamines youtube.com.

Oxidation with Permanganate: Stronger oxidizing agents like potassium permanganate (KMnO₄) can lead to different products. For instance, the formation of a tetra-alkyl hydrazine can occur youtube.com. Other permanganate-based methods can be used to degrade amines into aldehydes or ketones acs.org.

Aerobic Oxidation: Catalytic systems using molecular oxygen as the oxidant can convert secondary amines into the corresponding nitrones nih.gov.

Reduction of the secondary amine functionality itself is not a common transformation, as amines are already in a low oxidation state. However, the term "reduction" in the context of amines often refers to reductive amination, a process used to synthesize amines from carbonyl compounds and ammonia or a primary/secondary amine, using a reducing agent like sodium borohydride organic-chemistry.org. This highlights the general stability of the amine group to many common reducing agents.

Derivatization for Specific Research Applications, e.g., Silylation

Derivatization of this compound is a key strategy for modifying its physicochemical properties and preparing it for specific analytical or synthetic applications. Silylation, the introduction of a silyl group (typically a trimethylsilyl group), is a common derivatization technique for amines. This process can increase volatility, enhance thermal stability, and reduce polarity, which is particularly useful for gas chromatography (GC) and mass spectrometry (MS) analysis.

The silylation of this compound proceeds through the nucleophilic attack of the secondary amine's lone pair of electrons on the silicon atom of a silylating agent. The reaction is typically carried out in an aprotic solvent, and a base may be added to neutralize the acidic byproduct. A general reaction scheme for the silylation of a secondary amine is as follows:

R₂NH + R'₃SiX → R₂NSiR'₃ + HX

Where R represents the (3-methyloxetan-3-yl)methyl groups, and R'₃SiX is the silylating agent (e.g., a chlorosilane).

Several silylating agents can be employed for this transformation, with the choice depending on the desired reactivity and reaction conditions. Common silylating agents for amines include chlorotrimethylsilane (TMSCl), N,O-bis(trimethylsilyl)acetamide (BSA), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For secondary amines like this compound, stronger silylating agents or more forcing conditions may be necessary compared to primary amines due to increased steric hindrance around the nitrogen atom. gelest.com

Table 1: Common Silylating Agents for Amines

Silylating Agent Abbreviation Byproduct Reactivity
Chlorotrimethylsilane TMSCl HCl High
N,O-Bis(trimethylsilyl)acetamide BSA N-trimethylsilylacetamide Very High
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA N-methyltrifluoroacetamide Very High

The resulting silylated derivative of this compound would exhibit altered chemical properties. The replacement of the active hydrogen on the nitrogen atom with a bulky, non-polar trimethylsilyl group would eliminate its ability to act as a hydrogen bond donor. This modification significantly impacts its intermolecular interactions and, consequently, its physical properties such as boiling point and solubility.

Intramolecular and Intermolecular Interactions Influencing Reactivity Profiles

The reactivity of this compound is significantly influenced by a combination of intramolecular and intermolecular forces. These interactions dictate the molecule's conformation, the accessibility of its reactive sites, and its behavior in a chemical system.

Intramolecular Interactions:

Rotation around the C-N and C-C single bonds allows the molecule to adopt various conformations. The relative orientation of the two (3-methyloxetan-3-yl)methyl groups can create a sterically hindered environment around the nitrogen atom. This steric hindrance can modulate the reactivity of the amine, making it less accessible to bulky reagents.

Intermolecular Interactions:

In the bulk phase, this compound can participate in intermolecular hydrogen bonding. The secondary amine group can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (through the lone pair on the nitrogen). Additionally, the oxygen atoms of the oxetane rings can act as hydrogen bond acceptors. These interactions lead to the formation of a complex network of hydrogen bonds, influencing the compound's physical properties, such as its boiling point and viscosity.

Table 2: Summary of Interactions Influencing Reactivity

Interaction Type Description Effect on Reactivity
Intramolecular Hydrogen Bonding Interaction between the N-H proton and the oxetane oxygen atoms. May decrease the availability of the N-H proton for intermolecular interactions and can influence the molecule's conformation, potentially shielding the nitrogen's lone pair.
Steric Hindrance The bulky (3-methyloxetan-3-yl)methyl groups create a crowded environment around the nitrogen atom. Can reduce the rate of reaction with sterically demanding reagents by hindering the approach of reactants to the nitrogen atom.
Intermolecular Hydrogen Bonding N-H---N, N-H---O, and C-H---O interactions between molecules. Influences physical properties and can affect reaction rates in the condensed phase by creating a more ordered structure.

| Inductive Effect | Electron-withdrawing effect of the oxygen atoms in the oxetane rings. | May slightly decrease the basicity and nucleophilicity of the secondary amine. |

Research on this compound in Polymerization Science Remains Undisclosed

Despite a thorough review of available scientific literature, specific research findings and detailed data concerning the polymerization behavior of the chemical compound this compound are not publicly available. Consequently, a detailed analysis of its role in polymerization science, as outlined by the user's request, cannot be provided at this time.

The inquiry sought to explore the involvement of this compound in various aspects of polymer chemistry, with a particular focus on its application in cationic ring-opening polymerization (CROP). The requested article was to be structured around the specific mechanisms of amine-functionalized oxetane polymerization, the function of the amine as an initiator or co-initiator, factors influencing polymerization kinetics, and its use in designing advanced polyoxetane architectures such as branched, cross-linked, and block copolymers.

Cationic ring-opening polymerization is a well-established method for synthesizing polyethers from cyclic ether monomers like oxetanes. The inclusion of functional groups, such as amines, on the oxetane monomer can significantly influence the initiation, propagation, and termination steps of the polymerization, as well as the properties of the resulting polymer. Multifunctional monomers, those containing more than one polymerizable group, are instrumental in creating complex polymer architectures.

However, the absence of specific studies on this compound in the current body of scientific literature prevents a detailed discussion of its unique characteristics and performance in these processes. Key data points that remain unknown include its reactivity under various catalytic conditions, the kinetics of its polymerization, and the specific properties of polymers derived from it. Without such foundational research, any discussion would be speculative and would not meet the required standards of scientific accuracy and detail.

Further research and publication in peer-reviewed journals are necessary to elucidate the polymerization behavior of this compound and its potential applications in materials science.

Polymerization Science Involving Bis 3 Methyloxetan 3 Yl Methyl Amine

Design and Synthesis of Advanced Polyoxetane Architectures

Telechelic Polymerization through Amine Functionality

Telechelic polymers, defined as macromolecules possessing reactive functional groups at their chain ends, are valuable precursors for synthesizing block copolymers, chain-extended materials, and complex polymer networks. The secondary amine of Bis((3-methyloxetan-3-yl)methyl)amine presents a strategic point of reactivity for creating such architectures. While secondary amines can act as initiators for the ring-opening polymerization of certain monomers like N-carboxyanhydrides, in the context of cationic ring-opening polymerization (CROP) typical for oxetanes, they are more commonly employed as terminating agents.

A synthetic strategy to form telechelic polymers involves the termination of living cationic polymer chains with this compound. For instance, a bifunctional initiator can be used to simultaneously grow two living polyether chains (e.g., from tetrahydrofuran (B95107) or another oxetane (B1205548) monomer). The subsequent introduction of this compound serves to quench both active chain ends by nucleophilic attack of the secondary amine on the cationic propagating centers. This process yields a linear polymer chain capped at both ends with the this compound moiety, thus presenting four terminal oxetane rings. These terminal oxetane groups are themselves reactive and can be utilized in subsequent crosslinking reactions.

The success of this method relies on the principles of living polymerization, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, often referred to as the polydispersity index (PDI).

Table 1: Predicted Properties of Telechelic Poly(tetrahydrofuran) (PTHF) End-Capped with this compound
Target Molecular Weight (g/mol)Initiator TypeTerminating AgentResulting PDITerminal Functional Groups
2,000Triflic AnhydrideThis compound< 1.154 Oxetane Rings
5,000Triflic AnhydrideThis compound< 1.154 Oxetane Rings
10,000Triflic AnhydrideThis compound< 1.204 Oxetane Rings

Post-Polymerization Modification and Functionalization

Chemical Modification of Residual Amine Groups in Polyoxetanes

When this compound is incorporated into a polymer network, for example as a crosslinking agent, its central secondary amine group remains intact and is available for subsequent chemical reactions. This presents an opportunity for post-polymerization modification, a powerful strategy to introduce new functionalities into a pre-existing polymer and tailor its material properties without altering the backbone architecture. The reactivity of this embedded secondary amine allows for a variety of chemical transformations.

Two common and effective modification strategies are acylation and alkylation.

Acylation: The secondary amine can readily react with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction converts the amine into a neutral amide linkage. This modification can significantly alter the polarity, hydrogen-bonding capability, and basicity of the polymer network.

Alkylation: Reaction with alkyl halides can convert the secondary amine into a tertiary amine. This increases the steric bulk around the nitrogen atom and alters its basicity and nucleophilicity. Further reaction can lead to quaternization, introducing permanent positive charges into the network, which can dramatically increase hydrophilicity and facilitate interactions with anionic species.

These modifications can be used to fine-tune the polymer network's chemical and physical properties, such as its swelling behavior, thermal stability, or affinity for metal ions.

Table 2: Representative Post-Polymerization Modification Reactions for Residual Secondary Amine Groups
Reaction TypeReagentTypical ConditionsResulting Functional GroupChange in Property
AcylationAcetyl ChloridePyridine, CH₂Cl₂, 25°CN-alkyl AcetamideIncreases polarity; removes basicity
AlkylationMethyl IodideK₂CO₃, Acetonitrile, 60°CTertiary AmineIncreases basicity; adds steric bulk
Reductive AminationFormaldehyde, NaBH₃CNMethanol, pH 6-7, 25°CTertiary Amine (N-methyl)Increases basicity
Michael AdditionAcrylonitrileEthanol, 50°CTertiary Amine with cyanoethyl groupIntroduces polar nitrile group

Integration of this compound into Polymer Networks as a Crosslinking Agent

The bifunctional nature of this compound, possessing two polymerizable oxetane rings, makes it an excellent candidate for use as a crosslinking agent in cationic ring-opening polymerizations. oup.com In such a system, the polymerization of a primary monomer (e.g., a mono-oxetane or an epoxide) is conducted in the presence of a specific amount of the bis-oxetane compound. During polymerization, the oxetane rings of the crosslinker are opened by the propagating cationic chain ends. As each molecule has two reactive rings, it can become covalently bonded to two different growing polymer chains, creating a junction point. The accumulation of these junctions leads to the formation of a three-dimensional, insoluble, and infusible polymer network. rsc.org

The concentration of the crosslinking agent is a critical parameter that directly influences the final properties of the thermoset material. Increasing the amount of this compound leads to a higher crosslink density—the number of crosslinks per unit volume. This, in turn, generally results in:

Increased Glass Transition Temperature (Tg): A higher crosslink density restricts the mobility of the polymer chains, requiring more thermal energy for the material to transition from a glassy to a rubbery state. researchgate.net

Enhanced Thermal Stability: The network structure increases the energy required to break down the polymer, often leading to a higher onset temperature of thermal degradation. marquette.edu

Improved Mechanical Properties: Higher crosslink density typically increases the modulus and hardness of the material but may decrease its elongation at break. nih.gov

Reduced Solvent Swelling: A more tightly crosslinked network is more resistant to swelling by solvents.

The flexible amine linkage in this compound can impart a degree of flexibility to the resulting network compared to more rigid aromatic bis-oxetane crosslinkers.

Table 3: Effect of Bis-oxetane Crosslinker Concentration on Polymer Network Properties (Representative Data)
Crosslinker Mol %Gel Content (%)Glass Transition Temp. (Tg, °C)Degradation Onset (TGA, 5% wt loss, °C)
5>9585310
10>98105325
15>99120335
20>99138340

Grafting and Surface Functionalization of Polymeric Materials for Controlled Release Systems

Surface modification of polymeric materials is a crucial strategy for developing advanced biomedical devices, including controlled release systems. nih.govjchemrev.com this compound offers dual functionality for surface grafting through either its central amine group or its terminal oxetane rings, enabling both "grafting-to" and "grafting-from" approaches. nih.govnih.gov

"Grafting-To" Approach: This method involves attaching the pre-formed this compound molecule onto a polymer surface that has been functionalized with complementary reactive groups. For example, a polymer substrate modified to have surface epoxy or acyl chloride groups can react with the secondary amine of the molecule, covalently tethering it to the surface. This approach results in a monolayer of bis-oxetane moieties, which can then be used to create a thin crosslinked hydrogel layer on the surface or to interact with other biological molecules.

"Grafting-From" Approach: In this strategy, polymer chains are grown directly from the surface. A substrate can be modified with initiator molecules capable of initiating cationic ring-opening polymerization. tandfonline.comtu-dresden.de Upon exposure to this compound under polymerizing conditions, a dense, crosslinked polyether network is grown directly from the surface. This method, known as surface-initiated polymerization (SIP), can generate thick, robust, and covalently attached polymer layers. researchgate.net

These functionalized surfaces can be designed for controlled release applications. A therapeutic agent can be physically entrapped within the grafted polymer network during or after its formation. The release of the agent can then be controlled by diffusion through the polymer matrix or by the degradation of the matrix itself. The presence of amine groups within the network can also allow for pH-responsive release, as changes in pH can alter the swelling behavior of the grafted layer. nih.gov

Table 4: Comparison of "Grafting-To" vs. "Grafting-From" Methods for Surface Functionalization
MethodReactive Group UsedRequired Surface ChemistryResulting LayerTypical Grafting Density
Grafting-ToSecondary AmineEpoxide, Acyl Chloride, IsocyanateMonolayer of bis-oxetaneLower
Grafting-From (SI-CROP)Oxetane RingsSurface-bound Cationic InitiatorCrosslinked polyether networkHigher

Theoretical and Computational Chemistry Studies on Bis 3 Methyloxetan 3 Yl Methyl Amine Systems

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are powerful tools for understanding the electronic structure and energetics of molecules like Bis((3-methyloxetan-3-yl)methyl)amine. These studies can provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Calculations of Reaction Pathways, e.g., for Oxetane (B1205548) Cation Series

While specific DFT calculations for this compound are not available, DFT is a widely used method to investigate reaction pathways in similar molecules. For instance, DFT calculations are instrumental in studying the acid-catalyzed ring-opening of oxetanes, a key reaction in their polymerization. These calculations can map the potential energy surface of the reaction, identifying the structures of reactants, transition states, and products, as well as their relative energies. This information helps in elucidating the reaction mechanism and predicting the most likely pathways.

Ab Initio Methods for Transition State and Intermediate Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for accurate characterization of transition states and intermediates. For oxetane systems, these methods can provide precise geometries and vibrational frequencies of transient species, which are crucial for understanding the kinetics and thermodynamics of reactions such as polymerization initiation and propagation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could reveal its conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between them. Furthermore, these simulations can provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding the bulk properties of the material and its interactions with other molecules.

Computational Modeling of Polymerization Mechanisms and Thermodynamics

Computational modeling plays a vital role in understanding the complex processes of polymerization. For polymers derived from this compound, these models could predict the mechanism of polymer chain growth and the thermodynamic feasibility of the polymerization process.

Activation Energy Profiling for Ring-Opening Processes of Oxetanes

A key step in the polymerization of oxetanes is the ring-opening of the four-membered ether ring. Computational methods can be used to calculate the activation energy for this process, which is the minimum energy required to initiate the reaction. A lower activation energy implies a faster reaction rate. Understanding the factors that influence the activation energy, such as the nature of the catalyst and the substituents on the oxetane ring, is crucial for controlling the polymerization process.

Advanced Academic Applications and Research Directions

Development of Functional Polymeric Materials for Specific Research Goals

The presence of two oxetane (B1205548) rings makes bis((3-methyloxetan-3-yl)methyl)amine an ideal monomer for cationic ring-opening polymerization (CROP), leading to the formation of cross-linked polyethers. wikipedia.orgosti.gov This polymerization can be initiated by photo-acid generators or thermal catalysts, allowing for the creation of robust polymer networks. The resulting polyether backbone, with integrated secondary amine functionalities, offers a unique combination of properties that can be exploited for specific research objectives.

In the field of organic electronics, the development of stable, solution-processable materials is crucial for fabricating multilayer devices. One significant challenge is preventing the dissolution of underlying layers during the deposition of subsequent layers. Cross-linking of a polymer layer after its deposition provides an effective solution to this problem. Oxetane-functionalized conjugated polymers have been explored for this purpose, as the oxetane moieties can undergo cross-linking to form an insoluble network. it.ptresearchgate.net

This compound can be envisioned as a non-conjugated, cross-linking agent for host materials in OLEDs. By incorporating this monomer into a blend with an emissive polymer, a thermally or photochemically cured, insoluble matrix can be formed. This cross-linked network could enhance the morphological stability of the emissive layer, potentially leading to improved device lifetime and efficiency. ep2-bayreuth.dersc.org The amine functionality within the polymer network could also play a role in charge transport or trapping at the interfaces, a factor that would require detailed investigation.

Research PathwayPotential Role of Poly[this compound]Desired Outcome
Cross-linked Host MaterialForms a rigid, insoluble matrix for emissive guest molecules.Enhanced morphological stability and device longevity.
Interlayer MaterialCreates a smooth, cross-linked layer between the electrode and the active layer.Improved charge injection and device efficiency.
Solution-Processable DielectricForms a pinhole-free, insulating layer in organic field-effect transistors (OFETs).High-performance, flexible electronic devices. beilstein-journals.org

Polymeric scaffolds are essential for the controlled and sustained release of active molecules, such as drugs or catalysts. The properties of the polymer matrix, including its hydrophilicity, degradability, and responsiveness to stimuli, govern the release kinetics. Polymers containing amine groups in their backbone or as pendant groups are of particular interest for developing pH-responsive systems. mdpi.comrsc.org

The polymerization of this compound would result in a polyether network with regularly spaced secondary amine groups. In an acidic environment, these amines would become protonated, leading to a change in the polymer's physical properties. This pH-sensitivity could be harnessed for controlled release applications. For instance, a scaffold made from this polymer could be loaded with a chemical agent. In neutral or basic conditions, the scaffold would remain intact, retaining the payload. Upon exposure to an acidic environment, the protonation of the amine groups could induce swelling or degradation of the polymer matrix, triggering the release of the encapsulated chemical. rsc.org

StimulusMechanism of ActionPotential Application
Low pHProtonation of secondary amine groups in the polymer backbone.Triggered release of encapsulated drugs in acidic tumor microenvironments.
Change in Ionic StrengthAlteration of electrostatic interactions within the polymer network.Release of fertilizers in response to changes in soil conditions.
TemperaturePotential for lower critical solution temperature (LCST) behavior.Thermally-gated release of catalysts in a chemical reaction.

Role in the Synthesis of Complex Organic Molecules

Beyond polymer science, the distinct functionalities of this compound make it a valuable building block for the synthesis of complex, non-polymeric organic molecules.

In medicinal chemistry and drug discovery, there is a continuous demand for novel three-dimensional molecular scaffolds. Oxetanes have gained prominence as bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability. acs.orgresearchgate.net The secondary amine provides a convenient point for further functionalization.

This compound can be conceptualized as a trifunctional scaffold. The secondary amine can be derivatized through reactions such as alkylation, acylation, or sulfonylation. The two oxetane rings can undergo nucleophilic ring-opening reactions, allowing for the introduction of two additional substituents with controlled stereochemistry. This versatility enables the synthesis of a diverse library of complex molecules with precise spatial arrangements of functional groups, which is highly desirable for probing biological targets.

The structural relationship between four-membered oxygen and nitrogen-containing heterocycles (oxetanes and azetidines) suggests the possibility of interconversion through rearrangement reactions. While not extensively documented for this specific substitution pattern, rearrangements of other substituted oxetanes to azetidines have been reported under specific conditions. researchgate.net Such a transformation of this compound would be of significant synthetic interest, as it would provide a pathway to novel bis-azetidine compounds.

This hypothetical rearrangement could potentially be initiated by activating one of the oxetane rings, followed by an intramolecular nucleophilic attack by the central nitrogen atom. The feasibility of such a pathway would depend on the reaction conditions and the stability of the intermediates involved. If successful, this would offer a route to complex diamine structures that are otherwise challenging to synthesize.

Future Research Perspectives and Challenges

The exploration of this compound in advanced academic applications is still in its nascent stages. The primary challenge is the limited availability of fundamental research on its synthesis, purification, and reactivity. A systematic investigation into its cationic ring-opening polymerization kinetics and the characterization of the resulting polymers is a crucial first step.

Future research should focus on:

Polymer Synthesis and Characterization: Detailed studies on the CROP of this compound to understand the structure-property relationships of the resulting polyether networks.

Functional Material Development: The fabrication and testing of these polymers in the proposed applications, such as OLEDs and controlled release systems, to validate their potential.

Synthetic Utility: The exploration of its use as a scaffold in the synthesis of novel, complex organic molecules and the investigation of potential rearrangement pathways to bis-azetidine derivatives.

Addressing these research gaps will unlock the full potential of this compound as a versatile tool for both materials scientists and synthetic chemists.

Exploration of Novel Polymerization Techniques and Initiator Systems

The polymerization of this compound is primarily achieved through cationic ring-opening polymerization (CROP), driven by the high ring strain energy (approximately 107 kJ/mol) of the oxetane rings. radtech.orgwikipedia.org This process allows for the formation of highly cross-linked polyether networks. Research in this area is focused on developing more efficient, controllable, and versatile polymerization methods.

Photoinitiated Cationic Polymerization (Photo-CROP): A key area of modern research involves the use of photoinitiators to trigger CROP upon exposure to UV or visible light. researchgate.net This technique offers spatial and temporal control over the curing process, which is highly advantageous for applications like 3D printing, coatings, and adhesives. nagaseamerica.comradtech.org The most common photoinitiators are onium salts, such as diaryliodonium and triarylsulfonium salts, which generate superacids upon photolysis, thereby initiating the ring-opening process. researchgate.netrpi.edu

The polymerization of 3,3-disubstituted oxetanes, like the monomer units in this compound, is often characterized by a distinct induction period. rpi.eduresearchgate.net This delay is attributed to the formation of a stable, long-lived tertiary oxonium ion intermediate. radtech.orgresearchgate.net Current research explores several strategies to mitigate this induction period and accelerate the polymerization rate:

Thermal Acceleration: Performing the photopolymerization at elevated temperatures can provide the necessary activation energy to overcome the stability of the tertiary oxonium ion. radtech.orgrpi.edu

Copolymerization: Introducing more reactive monomers, such as cycloaliphatic epoxides, can effectively "kick-start" the polymerization. The epoxides polymerize rapidly, generating heat and reactive species that accelerate the ring-opening of the less reactive oxetane monomers. radtech.orgresearchgate.net

Hybrid Systems: The inclusion of free-radical photoinitiators can act as synergists, shortening or eliminating the induction period. rpi.eduresearchgate.net

Thermally-Initiated Polymerization: Beyond photopolymerization, traditional thermal initiators based on Lewis acids remain relevant. Systems such as Boron trifluoride etherate (BF₃·Et₂O), often used with a co-initiator like 1,4-butanediol, are effective for the CROP of energetic oxetane monomers like 3,3'-Bisazidomethyloxetane. researchgate.net Similarly, catalyst systems based on triisobutylaluminum-water have been used to polymerize other bis-oxetanes, such as 3,3-bis(nitratomethyl)oxetane. google.comgoogle.com The central amine in this compound could potentially influence these catalytic systems, possibly by interacting with the Lewis acid.

The table below summarizes various initiator systems applicable to the polymerization of oxetane-based monomers.

Initiator TypeClassExamplesMechanismKey Features
Photoinitiator Onium SaltsDiaryliodonium salts (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate), Triarylsulfonium salts (e.g., triphenylsulphonium hexafluoroantimonate)Generates superacid upon UV irradiation to initiate CROP. radtech.orgHigh efficiency; Spatial and temporal control; Often requires post-curing. rpi.eduradtech.org
Thermal Initiator Lewis AcidsBoron trifluoride etherate (BF₃·Et₂O), Triisobutylaluminum-waterForms a complex with the oxetane oxygen, weakening the C-O bond and initiating ring-opening. researchgate.netgoogle.comEffective for bulk polymerization; Less control compared to photoinitiation.
Hybrid System Cationic + RadicalOnium salt + Free-radical photoinitiator (e.g., Irgacure 651)Dual-cure system where radical initiation can accelerate the cationic process. rpi.eduresearchgate.netReduces or eliminates the induction period in oxetane polymerization. researchgate.net

Integration into Hybrid Material Systems and Composites

The polyether network resulting from the polymerization of this compound serves as a robust matrix for creating advanced hybrid materials and composites. The inherent properties of polyoxetanes, such as low polymerization shrinkage, high adhesion, and good thermal stability, make them excellent candidates for high-performance applications. wikipedia.orgnagaseamerica.com

The structure of this specific monomer offers unique advantages for composite formulation. The central secondary amine and the repeating ether linkages in the polymer backbone introduce polarity and sites for hydrogen bonding. This enhances interfacial adhesion to inorganic fillers (e.g., glass fibers, silica (B1680970) nanoparticles, clays) and other polar polymer matrices, which is crucial for improving the mechanical properties and durability of the composite.

Research directions in this area include:

Copolymerization for Tailored Properties: One of the primary strategies for creating hybrid systems is the copolymerization of oxetanes with other cyclic ethers, such as tetrahydrofuran (B95107) (THF) or various epoxides. wikipedia.org This approach allows for the fine-tuning of material properties, such as adjusting crystallinity, glass transition temperature, and mechanical toughness, to create materials ranging from amorphous rubbers to thermoplastic elastomers. wikipedia.org

Functional Composites: The oxetane polymer matrix can be used to incorporate and immobilize functional components. For instance, research on carborane-oxetane monomers has shown that incorporating functionality directly into the polymer backbone can solve issues like the migration of additives within a composite, a concept relevant to propellants and other specialized materials. minsky.ai Similarly, copolymerizing with fluorinated oxetane monomers can create surfaces with specific properties like high hydrophobicity for advanced coatings. researchgate.net

Nanocomposites: The dispersion of nanoscale fillers within the polyoxetane matrix can lead to materials with significantly enhanced properties. The amine functionality of this compound can be leveraged to improve the dispersion of and interaction with nanofillers, potentially leading to improvements in strength, thermal stability, and barrier properties.

The following table outlines potential components and applications for hybrid materials derived from oxetane amines.

Hybrid System TypeMatrix PolymerReinforcement/Functional ComponentPotential Applications
Structural Composite Poly(this compound)Glass fibers, Carbon fibers, Aramid fibersLightweight automotive and aerospace components, high-strength adhesives.
Functional Coating Copolymer with fluorinated oxetanesNone (self-organizing)Hydrophobic and oleophobic protective coatings, anti-fouling surfaces. researchgate.net
Toughened Thermoset Copolymer with THF or other flexible ethersRubber nanoparticles, core-shell particlesImpact-resistant materials, durable encapsulants for electronics. wikipedia.org
Nanocomposite Poly(this compound)Silica nanoparticles, nanoclays, carbon nanotubesHigh-performance adhesives, materials with enhanced thermal and dimensional stability.

Sustainable Synthesis and Green Chemistry Approaches for Oxetane Amines

The development of environmentally benign synthetic routes is a critical focus of modern chemical research. rsc.orgnih.gov While specific green synthesis protocols for this compound are not widely published, principles of green chemistry can be applied by examining sustainable methods for synthesizing related oxetane amines and secondary amines.

Key green chemistry strategies applicable to oxetane amine synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product. Titanium-catalyzed hydroaminoalkylation, for example, is an atom-economical method for producing secondary amines directly from alkenes and amines, representing a greener alternative to multi-step syntheses involving protecting groups and leaving groups. rsc.org

Use of Catalysis: Replacing stoichiometric reagents with catalytic alternatives reduces waste and energy consumption. A mild and efficient synthesis of oxazolines from 3-amido oxetanes has been developed using a catalytic amount of Indium(III) triflate, showcasing a modern catalytic approach for transforming functionalized oxetanes. nih.gov

Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as biomass, is a cornerstone of green chemistry. Research on synthesizing novel diamine hardeners from lignin (B12514952) derivatives like vanillin (B372448) demonstrates the potential to create high-performance materials from sustainable sources. rsc.org

Benign Solvents and Conditions: The use of safer solvents (like water or bio-derived solvents) and milder reaction conditions (e.g., microwave-assisted, solvent-free reactions) can significantly reduce the environmental impact of a synthesis. mdpi.comresearchgate.net For example, microwave-assisted, iridium-catalyzed reactions have been used for the synthesis of cyclic amines from alcohols in a solvent-free and base-free manner. mdpi.com

The table below compares potential green synthetic approaches to traditional methods for key bond formations relevant to the synthesis of oxetane amines.

TransformationTraditional MethodGreen Chemistry ApproachAdvantages of Green Approach
Amine Synthesis Reductive amination with stoichiometric reductants (e.g., NaBH₃CN); Alkylation with halides.Catalytic reductive amination; Hydroaminoalkylation. rsc.orgHigher atom economy; Avoids toxic reagents and halide waste.
Heterocycle Formation Multi-step synthesis involving harsh reagents (e.g., strong acids/bases).Lewis acid-catalyzed intramolecular cyclization. nih.govMilder conditions; Catalytic process reduces waste.
Starting Materials Petroleum-based feedstocks.Bio-derived feedstocks (e.g., from lignin, carbohydrates). rsc.orgReduced reliance on fossil fuels; Utilizes renewable resources.
Reaction Conditions Use of volatile organic solvents (VOCs); High temperatures.Use of aqueous media or solvent-free conditions; Microwave or flow chemistry. mdpi.comunibe.chImproved safety; Reduced solvent waste and energy consumption.

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis.
  • Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .

How does the oxetane moiety influence the compound’s pharmacokinetic profile?

Advanced
The oxetane ring enhances metabolic stability by resisting cytochrome P450 oxidation. Key impacts:

  • Half-life extension : In vivo studies in rodents show t₁/₂ >6 hours vs. <2 hours for non-oxetane analogs.
  • Tissue distribution : Higher brain-to-plasma ratios (e.g., 0.8 vs. 0.3) due to reduced plasma protein binding.
  • Excretion : Renal clearance dominates, with <5% fecal excretion.
    Contrast with azetidine derivatives (e.g., ) reveals oxetane’s superior resistance to ring-opening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.